molecular formula C8H15NO3 B2981289 2-Acetamido-2,3-dimethylbutanoic acid CAS No. 63097-47-2

2-Acetamido-2,3-dimethylbutanoic acid

Cat. No. B2981289
CAS RN: 63097-47-2
M. Wt: 173.212
InChI Key: KFAFXURIKULROI-UHFFFAOYSA-N
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Description

2-Acetamido-2,3-dimethylbutanoic acid is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-Acetamido-2,3-dimethylbutanoic acid is 1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Acetamido-2,3-dimethylbutanoic acid is a powder . The storage temperature and other physical properties were not specified in the search results.

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Merser, Sinaỹ, and Adam (1975) demonstrated the synthesis of certain derivatives of 2-Acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanine)-D-glucopyranose and their biological activity. One of the synthesized compounds showed adjuvant activity, indicating potential applications in immunological responses (Merser, Sinaỹ, & Adam, 1975).

  • Intermediate in Sweetener Production : Xun Yu-jun (2009) explored the use of 3,3-Dimethylbutyraldehyde, synthesized from 3,3-dimethylbutanoic acid, in the production of the high-intensity sweetener neotame. This highlights the role of 2-Acetamido-2,3-dimethylbutanoic acid derivatives in the synthesis of food additives (Xun Yu-jun, 2009).

  • Chemical Reaction Studies : A study by Benghiat and Crooks (1983) investigated the reaction of 2-Acetamido-3, 7-dihydropyrrolo[2, 3-d]pyrimidin-4-one with dimethylamine and formaldehyde, yielding two isomeric Mannich products. This provides insights into the chemical behavior and reactivity of related compounds (Benghiat & Crooks, 1983).

  • Magnetic Resonance Imaging (MRI) Application : Flavell et al. (2015) utilized N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative of 2-Acetamido-2,3-dimethylbutanoic acid, for pH imaging using hyperpolarized (13)C MRI. This application is significant in medical imaging and diagnostics (Flavell et al., 2015).

  • Synthesis of Glycopeptide : Paul and Korytnyk (1978) improved the synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-d-glucopyranosylamine, an intermediate in glycopeptide synthesis. This research contributes to the field of biochemistry and pharmaceuticals (Paul & Korytnyk, 1978).

  • Heavy Metal Ion Complexation : Hamed et al. (1994) studied N-(2-Acetamido)iminodiacetic acid, a related compound, for its ability to form ternary complexes with heavy metal ions. This research is relevant to environmental chemistry and analytical methods (Hamed et al., 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests immediate washing with water in case of skin or eye contact, and removal to fresh air in case of inhalation .

properties

IUPAC Name

2-acetamido-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)8(4,7(11)12)9-6(3)10/h5H,1-4H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAFXURIKULROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-2,3-dimethylbutyric acid (13.1 g) in 55 ml 2N NaOH maintained at 5° C is added simultaneously dropwise but separately 17 ml acetic anhydride and 95 ml 2N NaOH so that the pH of the solution is maintained at about 8.5. After stirring at room temperature for a further 1/2 hour, the mixture is acidified with concentrated HCl and the product, (±)-2-acetylamino-2,3-dimethylbutyric acid, removed by filtration, washed with cold water and air-dried. A sample recrystallized from acetonitrile had melting point 189°-190° C.
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
95 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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